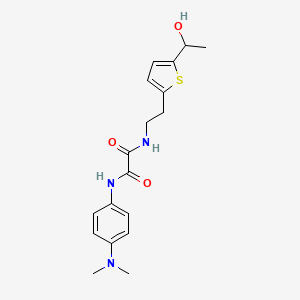

![molecular formula C18H16N2O4S B2767817 N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 2034568-01-7](/img/structure/B2767817.png)

N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide, commonly referred to as BMOX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMOX is a member of the oxalamide family, which has been extensively studied for their biological activities.

Scientific Research Applications

Synthetic Chemistry

Oxalamides, including compounds similar to N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide, are highlighted for their role in facilitating novel synthetic pathways. For example, a novel one-pot synthetic approach developed by Mamedov et al. (2016) enables the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing the versatility of oxalamides in creating biologically relevant molecules through efficient methods Mamedov et al., 2016.

Catalysis

Oxalamides are instrumental in catalysis, particularly in coupling reactions. De et al. (2017) demonstrated that Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide acts as an effective catalyst system for Goldberg amidation, expanding the scope of (hetero)aryl chlorides amenable to Cu-catalysis. This study emphasizes the catalytic potential of oxalamide derivatives in enhancing the efficiency and broadening the applicability of copper-catalyzed reactions De et al., 2017.

Material Science

In material science, oxalamides play a critical role in modifying and improving the properties of polymers and other materials. For instance, Shen et al. (2016) investigated the impact of a soluble-type nucleator, N1,N1ʹ-(ethane-1,2-diyl)bis(N2-phenyloxalamide) (OXA), on the crystallization behavior of poly(l-lactic acid), highlighting how oxalamides can influence the processing and performance of biodegradable polymers Shen et al., 2016.

Properties

IUPAC Name |

N-[[5-(furan-3-yl)furan-2-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S/c1-25-16-5-3-2-4-14(16)20-18(22)17(21)19-10-13-6-7-15(24-13)12-8-9-23-11-12/h2-9,11H,10H2,1H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSYZYNFJQQDIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=C(O2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2767739.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-methylbenzamide](/img/structure/B2767745.png)

![methyl 6-chloro-3-({4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]phenyl}sulfamoyl)pyridine-2-carboxylate](/img/structure/B2767756.png)